2-Amino-3,6-difluorobenzamidine dihydrochloride CAS 190011-83-7 properties
2-Amino-3,6-difluorobenzamidine dihydrochloride CAS 190011-83-7 properties
An In-depth Technical Guide to the Core Properties of 2-Amino-3,6-difluorobenzamidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Fluorinated Building Block of Emerging Interest
2-Amino-3,6-difluorobenzamidine dihydrochloride (CAS 190011-83-7) is a halogenated aromatic compound poised for significant utility in medicinal chemistry and drug discovery. Its structure, featuring a benzamidine core with ortho-amino and di-fluoro substitutions, presents a unique combination of functionalities. The strategic incorporation of fluorine atoms is a well-established strategy in modern drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The benzamidine moiety itself is a known pharmacophore, often utilized for its ability to interact with various biological targets. This guide provides a comprehensive analysis of the core properties of 2-Amino-3,6-difluorobenzamidine dihydrochloride, including its physicochemical characteristics, spectroscopic profile, a plausible synthetic route, and potential applications in drug development.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for 2-Amino-3,6-difluorobenzamidine dihydrochloride is not widely available in the public domain, we can infer key properties based on its structure and data from related compounds.
| Property | Predicted/Inferred Value | Source/Rationale |
| CAS Number | 190011-83-7 | |
| Molecular Formula | C₇H₉Cl₂F₂N₃ | Inferred from structure |
| Molecular Weight | 256.07 g/mol | Calculated from formula |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in water, DMSO, and methanol | The dihydrochloride salt form enhances aqueous solubility. |
| pKa (Amidinium group) | ~10-11 | Estimated based on typical benzamidines. |
| pKa (Anilinium group) | ~1-2 | The electron-withdrawing fluorine atoms and the amidinium group significantly reduce the basicity of the amino group.[3] |
Spectroscopic Characterization: A Predictive Analysis
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a chemical compound. Below is a predicted spectroscopic profile for 2-Amino-3,6-difluorobenzamidine dihydrochloride.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and amidine groups. The coupling of the aromatic protons with the fluorine atoms will result in characteristic splitting patterns.
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Aromatic Protons (2H): Expected to appear in the downfield region (δ 7.0-8.0 ppm) as complex multiplets due to proton-proton and proton-fluorine couplings.
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Amino Protons (NH₂, 2H): A broad singlet, the chemical shift of which will be solvent-dependent.
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Amidine Protons (NH₂, 2H): Two broad singlets, potentially at different chemical shifts due to hindered rotation around the C-N bond.
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by the large coupling constants between the carbon and fluorine atoms.
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Aromatic Carbons (6C): The carbons directly bonded to fluorine (C3 and C6) will appear as doublets with large ¹JCF coupling constants (240-260 Hz). The other aromatic carbons will show smaller couplings.
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Amidine Carbon (1C): Expected to appear around 160-170 ppm.
¹⁹F NMR Spectroscopy
The fluorine NMR will provide direct information about the fluorine environments. Two distinct signals are expected for the two non-equivalent fluorine atoms, with their chemical shifts and couplings providing structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups.
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N-H Stretching (Amino and Amidine): Broad bands in the region of 3100-3400 cm⁻¹.
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C=N Stretching (Amidine): A strong absorption around 1650-1680 cm⁻¹.
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C-F Stretching: Strong bands in the fingerprint region, typically around 1100-1300 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak corresponding to the free base (C₇H₇F₂N₃) at m/z 171.06.
Synthesis and Purification: A Plausible Experimental Workflow
While a specific, detailed experimental protocol for the synthesis of 2-Amino-3,6-difluorobenzamidine dihydrochloride is not extensively documented, a common and effective method for the preparation of amidines is the Pinner reaction, starting from the corresponding nitrile.
Proposed Synthetic Pathway
Step-by-Step Experimental Protocol
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Imidate Formation (Pinner Reaction):
-
Dissolve 2-Amino-3,6-difluorobenzonitrile (1.0 eq) in anhydrous ethanol in a flame-dried, three-necked flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution to 0°C in an ice bath.
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Bubble dry hydrogen chloride gas through the solution until saturation.
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Seal the flask and allow the reaction mixture to stir at room temperature for 12-24 hours.
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Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
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The intermediate imidate hydrochloride will precipitate out of the solution. Collect the solid by filtration under a dry atmosphere and wash with cold anhydrous diethyl ether.
-
-
Ammonolysis to Amidine:
-
Suspend the crude imidate hydrochloride in a saturated solution of ammonia in ethanol.
-
Stir the mixture at room temperature for 6-12 hours.
-
Monitor the conversion to the amidine by TLC or LC-MS.
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Upon completion, remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield 2-Amino-3,6-difluorobenzamidine dihydrochloride.
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Potential Applications in Research and Drug Development
The structural motifs present in 2-Amino-3,6-difluorobenzamidine dihydrochloride suggest its potential as a valuable building block in the synthesis of various biologically active molecules.
As a Scaffold for Kinase Inhibitors
The aminopyrimidine and related heterocyclic cores are prevalent in a multitude of approved kinase inhibitors. The amino and amidine functionalities of 2-Amino-3,6-difluorobenzamidine dihydrochloride can be utilized to construct such heterocyclic systems. The fluorine atoms can enhance binding affinity and modulate pharmacokinetic properties.
Inhibitors of Arginine-Utilizing Enzymes
The benzamidine group is a well-known mimic of the guanidinium group of arginine. Therefore, 2-Amino-3,6-difluorobenzamidine dihydrochloride could serve as a starting point for the design of inhibitors for enzymes that recognize arginine, such as nitric oxide synthases (NOS), protein arginine methyltransferases (PRMTs), and certain proteases.
Histone Deacetylase (HDAC) Inhibition
The o-aminobenzamide scaffold is a key pharmacophore in a class of HDAC inhibitors.[4][5] While this molecule is a benzamidine, its structural similarity suggests potential for derivatization into novel HDAC inhibitors, where the zinc-binding properties of the core can be exploited.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-Amino-3,6-difluorobenzamidine dihydrochloride.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[6][7][8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place.[10] Incompatible with strong oxidizing agents.[8][10]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[6][7]
Conclusion
2-Amino-3,6-difluorobenzamidine dihydrochloride is a promising, yet underexplored, building block for medicinal chemistry. Its unique combination of a reactive amidine group, an amino functionality, and difluoro substitutions on an aromatic ring provides a versatile platform for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data is currently limited, this guide provides a solid foundation for researchers to begin exploring the potential of this intriguing molecule. Further investigation into its reactivity and biological activity is warranted and could lead to the discovery of new drug candidates.
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